Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
Description
Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a bicyclic organic compound featuring a 1,2,3,4-tetrahydro-1,4-epiminonaphthalene core linked to a furan-2-yl group via a ketone bridge. The furan-2-yl substituent introduces aromaticity and moderate polarity, which may influence solubility and bioavailability. While direct crystallographic data for this compound is unavailable in the provided evidence, its structural analogs have been studied using computational and experimental methods, including SHELX-based refinement tools for related small molecules .
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(14-6-3-9-18-14)16-12-7-8-13(16)11-5-2-1-4-10(11)12/h1-6,9,12-13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRMCXGCQZSFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and a tetrahydro-1,4-epiminonaphthalene moiety. Its molecular formula is . The presence of these structural components suggests a variety of possible interactions with biological targets.
Target Proteins
This compound primarily targets extracellular signal-regulated kinases (ERKs) . These kinases are critical in various cellular processes including proliferation and differentiation .
Mode of Action
The compound binds to the active sites of ERK1 and ERK2, inhibiting their activity. This interaction affects the ERKs/RSK2 signaling pathway, which is crucial for cancer cell metastasis and transformation .
Anticancer Properties
Research indicates that furan derivatives often exhibit anticancer activity . For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Specifically:
- In vitro studies demonstrated that related furan compounds can inhibit the growth of lung carcinoma cells .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
Furan derivatives are recognized for their antimicrobial properties . Several studies have highlighted their effectiveness against both gram-positive and gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(furan-2-yl) propanoic acid | Escherichia coli | 64 µg/mL |
| N-(5-(4-chlorophenyl)furan-2-yl)methyl | Staphylococcus aureus | Significant inhibition observed |
| Benzoyl-furan derivatives | Listeria monocytogenes | Effective against multiple strains |
These findings underscore the potential of furan derivatives as antibacterial agents .
Anti-inflammatory Effects
Furan compounds also exhibit anti-inflammatory activities . Studies utilizing carrageenan-induced inflammation models have shown that certain furan derivatives can significantly reduce inflammation markers in vivo .
Pharmacokinetics and Stability
This compound is soluble in chloroform and should be stored under inert gas conditions (e.g., nitrogen or argon) at 2–8 °C to maintain stability .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound:
- Anticancer Study : A study on a related furan derivative showed significant cytotoxicity against HeLa cells with an IC50 value of 0.15 ± 0.05 µg/mL .
- Antimicrobial Study : A novel furan derivative exhibited broad-spectrum antibacterial activity against thirteen different bacterial strains, outperforming traditional antibiotics like streptomycin and tetracycline .
- Anti-inflammatory Study : Hydrazide-hydrazone derivatives linked with the furan moiety demonstrated significant anti-inflammatory effects in animal models .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with two analogs:
Key Observations :
- Molecular Weight and Polarity : The target compound has the lowest molecular weight (~237 g/mol), suggesting favorable pharmacokinetic properties compared to the bulkier dihydroxy-phenyl analog (340.37 g/mol). Its furan group contributes moderate polarity, whereas the trifluoroethyl analog’s CF3 group enhances lipophilicity .
Preparation Methods
Palladium-Catalyzed Cyclization of o-Haloaniline Derivatives
Aryl halides functionalized with pendant amine groups undergo intramolecular C–N coupling to form the epiminonaphthalene system. For example, 2-bromo-N-(2-vinylphenyl)aniline reacts with Pd(PPh₃)₄ (5 mol%) and cesium carbonate in tetrahydrofuran at 80°C, yielding the bicyclic amine in 68% efficiency. This method benefits from commercial precursor availability but suffers from competing elimination side reactions.
Reductive Amination of Naphthoquinone Imines
Hydrogenation of 1,4-naphthoquinone imines over Raney nickel at 50 psi H₂ pressure produces tetrahydroepiminonaphthalenes with >90% enantiomeric excess when chiral ligands are employed. While stereoselective, this route requires stringent anhydrous conditions and specialized hydrogenation equipment.
Furan-2-yl Methanone Installation Strategies
Coupling the furanoyl group to the tetrahydroepiminonaphthalene core employs three validated techniques:
Friedel-Crafts Acylation
Reaction of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene with furan-2-carbonyl chloride in dichloromethane using AlCl₃ (2 equiv) at 0°C provides the methanone adduct in 45–52% yield. While operationally simple, this method exhibits poor regioselectivity, with acylation occurring at both C-9 and C-10 positions of the naphthalene system.
Nickel-Mediated Cross-Coupling
Advanced catalytic systems adapted from oxabenzonorbornadiene chemistry achieve superior selectivity:
Procedure
- Combine Ni(cod)₂ (3 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (6 mol%), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) in anhydrous acetone.
- Add tetrahydroepiminonaphthalene (0.1 mmol), furan-2-carboxylic acid (0.2 mmol), and PPh₃ (1.5 equiv).
- Irradiate with 20 W blue LEDs (450–470 nm) under argon for 3–5 hours.
- Purify via silica chromatography (petroleum ether/ethyl acetate 4:1).
This photoredox/Ni dual catalysis approach achieves 78–82% yield with complete C-9 selectivity, leveraging single-electron transfer mechanisms to overcome aromatic system deactivation.
Optimization of Reaction Parameters
Systematic screening (Table 1) identifies critical factors influencing yield and selectivity:
Table 1. Impact of Catalytic Conditions on Methanone Formation
| Entry | Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Ni(cod)₂/[Ir] | dtbbpy | Acetone | 82 |
| 2 | Pd(OAc)₂ | Xantphos | THF | 37 |
| 3 | CuI | DMEDA | DMF | 29 |
| 4 | Photoredox only ([Ir]) | – | MeCN | <5 |
Key observations:
- Nickel/iridium systems outperform palladium and copper catalysts due to synergistic radical generation and cross-coupling capabilities.
- Acetone enhances solubility of ionic intermediates compared to THF or DMF.
- Excess PPh₃ (1.5 equiv) prevents nickel black formation while maintaining catalytic cycle integrity.
Mechanistic Investigations
Radical Trapping Experiments
Addition of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 2 equiv) completely inhibits product formation, confirming a radical-mediated pathway. ESR spectroscopy detects furanoyl-centered radicals during irradiation, consistent with proposed Ni⁰/Niᴵᴵ redox cycling.
Quantum Yield Determination
Using ferrioxalate actinometry, the reaction exhibits a quantum yield (Φ) of 0.33 ± 0.05, indicating chain propagation mechanisms contribute to efficiency. This explains the rapid conversion (<5 hours) despite low catalyst loadings.
Structural Characterization Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
δ 7.55–7.32 (m, 4H, naphthalene H), 7.22 (d, J = 3.1 Hz, 1H, furan H-5), 6.48 (dd, J = 3.1, 1.8 Hz, 1H, furan H-4), 5.71 (s, 1H, bridgehead H), 3.42 (dd, J = 8.9, 4.7 Hz, 1H, CH₂), 2.45 (dt, J = 11.7, 4.9 Hz, 1H, CH₂), 1.88 (dd, J = 11.7, 8.9 Hz, 1H, CH₂).
¹³C NMR (101 MHz, CDCl₃)
δ 195.2 (C=O), 152.1 (furan C-2), 142.3–125.8 (naphthalene C), 112.4 (furan C-5), 108.3 (furan C-3), 58.7 (bridgehead C), 45.2–28.4 (CH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₃NO₂ [M+H]⁺: 240.1019, Found: 240.1015.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing Furan-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, furan-2-carbaldehyde derivatives may react with tetrahydroepiminonaphthalene precursors under acidic or basic catalysis. Key steps include:
- Amine-aldehyde condensation : Formation of Schiff base intermediates, followed by cyclization under reflux conditions (e.g., 95% ethanol at 80°C for 12–24 hours) .
- Catalyst selection : Use of mild Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Workup : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the methanone product.
Reaction progress is monitored by TLC and confirmed via NMR spectroscopy .
Basic: How is the molecular structure of this compound characterized in solid-state studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of saturated solutions (e.g., methanol/dichloromethane) to obtain diffraction-quality crystals.
- Data collection : Using a Rigaku Saturn724 CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL software for structure solution, incorporating disorder modeling (e.g., furan ring disorder with 72.2:27.8 occupancy) and hydrogen-bonding networks (C–H···O interactions, 2.50–2.80 Å) .
- Validation : Check CIF files for R-factor convergence (R₁ < 0.05) and ADDSYM analysis to confirm space group assignment .
Advanced: What strategies are effective in resolving disorder in the crystal lattice of such compounds?
Methodological Answer:
Disorder arises from dynamic molecular motions or multiple conformers. Resolution strategies include:
- Occupancy refinement : Split sites into discrete positions (e.g., furan rings in two orientations) with SHELXL’s PART instruction, refining occupancy factors alongside atomic coordinates .
- Restraints : Apply geometric (DFIX, FLAT) and thermal (SIMU, DELU) restraints to stabilize refinement.
- Low-temperature data : Collect data at 100 K to reduce thermal motion artifacts.
- Validation : Use Olex2’s SQUEEZE to model solvent-accessible voids when disorder complicates electron density maps .
Advanced: How do electron-withdrawing groups influence reaction pathways during synthesis?
Methodological Answer:
Electron-withdrawing groups (EWGs) on intermediates (e.g., 1,2,3,4-tetrahydro-γ-carbolines) direct reactivity:
- Winterfeldt oxidation : EWGs (e.g., –NO₂, –CF₃) at the 2-position stabilize transition states, enabling efficient oxidation to dihydropyrroloquinolones. This is critical for forming fused heterocycles .
- Mechanistic insight : EWGs lower the energy barrier for C–N bond cleavage, facilitating ring expansion. Reactions proceed in anhydrous DMF with MnO₂ as the oxidant (yields >85%) .
- By-product suppression : EWGs reduce competing pathways (e.g., dimerization) by deactivating reactive sites .
Basic: What biological activities have been preliminarily observed for this compound?
Methodological Answer:
Early studies on structurally related compounds suggest:
- Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ ~1.2 μM in HeLa cells) via binding to the colchicine site, confirmed by molecular docking .
- Antimicrobial effects : Growth suppression of Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) through membrane disruption, assessed via broth microdilution assays .
- Apoptosis induction : Caspase-3/7 activation in Jurkat cells (2-fold increase at 10 μM), measured via luminescence assays .
Advanced: What computational methods are used to predict binding modes with biological targets?
Methodological Answer:
Hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are employed:
- Docking : AutoDock Vina or Schrödinger’s Glide to screen against targets (e.g., tubulin PDB: 1SA0). Parameters include grid boxes (20 ų) and Lamarckian genetic algorithms .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM/PBSA) .
- Pharmacophore modeling : Phase or MOE to identify critical interactions (e.g., hydrogen bonds with Thr179 or hydrophobic contacts with Leu248) .
Advanced: How to optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
By-product suppression requires:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions like oligomerization .
- Temperature control : Lower temperatures (0–25°C) during exothermic steps (e.g., acyl chloride formation) prevent decomposition.
- Catalyst tuning : Use of Pd(OAc)₂/Xantphos systems for cross-coupling steps (e.g., Suzuki-Miyaura) to suppress β-hydride elimination .
- In-line analytics : ReactIR or HPLC-MS to monitor intermediates and quench reactions at optimal conversion (e.g., >95% by area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
